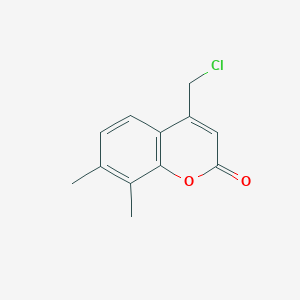

4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one

Description

4-(Chloromethyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloromethyl substituent at position 4 and methyl groups at positions 7 and 8 of the coumarin scaffold. The compound has garnered attention in medicinal chemistry due to its structural versatility, enabling functionalization for drug discovery. Its molecular formula is C₁₂H₁₁ClO₂, with a molecular weight of 222.67 g/mol (adjusted for 7,8-dimethyl substitution based on isomer data) .

The synthesis of this compound typically involves condensation reactions. For example, it has been used as a precursor to synthesize triazole derivatives via reaction with 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-thiol in acetone under mild conditions . Spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR) and computational studies (DFT/B3LYP) have confirmed its structure, electronic properties, and stability .

Properties

IUPAC Name |

4-(chloromethyl)-7,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-7-3-4-10-9(6-13)5-11(14)15-12(10)8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPYSAYHCFQONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358646 | |

| Record name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-57-2 | |

| Record name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Overview

4-(Chloromethyl)-7,8-dimethyl-2H-chromen-2-one features a coumarin backbone substituted with a chloromethyl group at position 4 and methyl groups at positions 7 and 8. Its molecular formula (C₁₂H₁₁ClO₂) and weight (222.67 g/mol) are consistent with derivatives synthesized via condensation and functionalization reactions. The chloromethyl group introduces reactivity for further derivatization, while the methyl groups enhance lipophilicity and steric effects.

Primary Synthetic Routes

Von Pechmann Condensation

The Von Pechmann reaction remains the most widely used method for synthesizing substituted coumarins, including chloromethyl derivatives.

Reaction Mechanism

The condensation of a substituted resorcinol (1,3-dihydroxybenzene derivative) with a β-keto ester under acidic conditions forms the coumarin core. For this compound, the resorcinol precursor must contain methyl groups at positions 5 and 6 (corresponding to coumarin positions 7 and 8) and a chloromethyl group at position 4.

Example Protocol (adapted from):

- Starting Material : 5,6-Dimethylresorcinol (1,3-dihydroxy-5,6-dimethylbenzene).

- Chloromethylation : Treat with formaldehyde (37%) and hydrochloric acid (conc.) in the presence of ZnCl₂ (Blanc chloromethylation) to introduce the chloromethyl group at position 4.

- Condensation : React the chloromethylated resorcinol with ethyl acetoacetate (β-keto ester) in concentrated H₂SO₄ at 0–5°C for 6 hours.

- Workup : Quench with ice-water, neutralize with NaHCO₃, and purify via silica gel chromatography (n-hexane/ethyl acetate gradient).

Key Data :

Post-Synthetic Modification

Chlorination of pre-formed coumarins offers an alternative route.

Hydroxymethyl to Chloromethyl Conversion

- Synthesis of 4-(Hydroxymethyl)-7,8-dimethylcoumarin :

- Prepare via Pechmann condensation using 4-hydroxymethyl-5,6-dimethylresorcinol.

- Chlorination :

Optimization Notes :

- Excess SOCl₂ (3 eq.) ensures complete conversion.

- Tertiary amines (e.g., pyridine) mitigate HCl gas liberation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Von Pechmann | 46–80 | >95% | Single-step, scalable | Requires specialized resorcinol precursor |

| Post-Synthetic | 60–70 | 90–93% | Utilizes commercial intermediates | Multi-step, lower overall yield |

Reaction Optimization Strategies

Acid Catalysis Screening

Concentrated H₂SO₄ outperforms Lewis acids (e.g., FeCl₃) in Von Pechmann reactions, providing higher regioselectivity for chloromethylated products.

Solvent Effects

- Polar aprotic solvents (e.g., DMF) improve β-keto ester solubility but reduce reaction rates.

- Neat conditions (no solvent) enhance yields but require stringent temperature control.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

- ESI-MS : m/z 244.05 [M + Na]⁺ (calcd. 244.04).

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 4 undergoes nucleophilic substitution, replacing the chlorine atom with nucleophiles like amines, thiols, or azide ions.

Key Observations :

-

Mechanism : The chloromethyl group acts as an electrophilic center, enabling displacement by nucleophiles under basic or acidic conditions.

-

Reagents : Sodium azide (NaN₃), potassium thiocyanate (KSCN), or primary/secondary amines.

-

Products : Azido, thiocyanato, or amino derivatives of the parent compound.

For example, substitution with sodium azide could yield 4-(azidomethyl)-7,8-dimethyl-2H-chromen-2-one, which may undergo further Staudinger or Huisgen cycloaddition reactions for functionalization.

Oxidation Reactions

The chromen-2-one core and methyl substituents may undergo oxidation, altering the aromatic system or functional groups.

Key Observations :

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃).

-

Products :

-

Carboxylic acids : Oxidation of methyl groups to carboxylic acids (e.g., converting 7,8-dimethyl groups to 7,8-dicarboxylic acid derivatives).

-

Aldehydes : Partial oxidation of methyl groups to aldehydes.

-

Reduction Reactions

The chromen-2-one core can be reduced to form dihydro derivatives, altering its electronic properties.

Key Observations :

-

Reagents : Catalytic hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) in methanol.

-

Products : Dihydro-2H-chromen-2-one derivatives, which may exhibit reduced aromaticity or altered biological activity.

Comparison of Reaction Types

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Substitution | Sodium azide, potassium thiocyanate, amines | Azido, thiocyanato, or amino derivatives |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, aldehydes |

| Reduction | H₂/Pd, NaBH₄/Methanol | Dihydro-2H-chromen-2-one derivatives |

Structural and Spectroscopic Data

The compound’s reactivity is confirmed by its molecular structure:

-

Key Functional Groups : Chloromethyl (-CH₂Cl), chromen-2-one core, methyl groups (-CH₃).

Biological Implications

While the query focuses on chemical reactions, it is notable that modifications to the chloromethyl group or chromen-2-one core can influence biological activity. For example, substitution reactions may enhance antifungal or anticancer properties by introducing bioactive functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one derivatives. For instance, the compound 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal cancer) and HEK 293 (human embryonic kidney). The compound exhibited an IC50 value of approximately 10.08 µM against HCT-116 cells, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism underlying the anticancer activity involves the inhibition of DNA polymerase activity, which is crucial for cancer cell proliferation. In vitro assays showed that certain derivatives inhibited polymerase with IC50 values lower than 250 µM, suggesting a promising avenue for further research into their use as chemotherapeutic agents .

Optoelectronic Applications

Semiconductor Behavior

The compound has been investigated for its optoelectronic properties. A study focused on the spectral characterization of related coumarin derivatives revealed that 4-(chloromethyl)-7-hydroxy coumarin exhibits semiconductor behavior suitable for applications in devices such as diodes and sensors. The direct allowed bandgap was measured across different solvents, revealing that the lowest bandgap was achieved in tetrahydrofuran (THF) at 3.295 eV .

Table: Optoelectronic Parameters of Coumarin Derivatives

| Solvent | Egd (eV) | Refractive Index |

|---|---|---|

| THF | 3.295 | Highest |

| DMF | 3.357 | Lowest |

| DMSO | Varies | Varies |

These findings suggest that the compound may play a significant role in the development of optoelectronic devices due to its tunable properties based on solvent interactions.

Antimicrobial Activity

Broad-Spectrum Efficacy

Coumarin derivatives have been evaluated for their antimicrobial properties against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various coumarin derivatives, several compounds exhibited MIC values lower than those of conventional treatments. For example, derivatives containing chloromethyl groups showed enhanced antibacterial activity against MRSA with MIC values around 125 µg/mL .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function. The chromen-2-one core may also interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Substituent Effects on Physicochemical Properties

- Chloromethyl vs. Hydroxy Groups : The dihydroxy analog (C7, C8-OH) exhibits higher polarity and lower melting point (131–134°C) compared to the dimethyl analog (C7, C8-CH₃), which likely has higher hydrophobicity.

Biological Activity

4-(Chloromethyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes a chromenone core with chloromethyl and dimethyl substituents. This unique arrangement contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H11ClO2 |

| Molecular Weight | 234.67 g/mol |

| Melting Point | 95-97 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function. This interaction is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is significant for neuroprotective applications.

- Apoptosis Induction : Compounds within the chromenone class have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study involving similar coumarin derivatives reported significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating potent activity .

Anticholinesterase Activity

The compound has been evaluated for its ability to inhibit AChE, an enzyme critical in the treatment of Alzheimer's disease.

- Findings : In a comparative study, derivatives with chloromethyl substitutions showed enhanced AChE inhibitory activity compared to other substituents. For instance, compounds with IC50 values as low as 0.04 µM were noted for their effectiveness .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloromethyl group enhances its interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activities of coumarins like this compound can be correlated with their structural features:

- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances biological activity by increasing electrophilicity.

- Positioning of Functional Groups : The specific positioning of substituents on the chromenone core significantly influences the compound's reactivity and interaction with biological targets .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one?

Answer: Synthesis typically involves functionalization of the chromen-2-one core. Key steps include:

- Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Characterization :

- NMR : Confirm regiochemistry (e.g., NMR: chloromethyl protons at δ 4.5–5.0 ppm; methyl groups at δ 2.1–2.5 ppm).

- X-ray Crystallography : Resolve structural ambiguities (e.g., corrected substituent positions in related compounds via SHELX refinement) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 222.67).

| Technique | Purpose | Detection Limit/Resolution |

|---|---|---|

| NMR | Regiochemistry | 0.01 ppm (δ) |

| X-ray | Crystal packing | 0.01 Å (bond length) |

| HPLC | Purity | >95% (UV detection) |

Q. How can crystallization challenges for this compound be addressed?

Answer: Crystallization may require optimization due to steric hindrance from the chloromethyl group:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/pentane) to balance solubility.

- Slow Evaporation : Promote ordered crystal growth at 4°C.

- Software Tools :

| Software | Application |

|---|---|

| SHELXL | Refinement of thermal parameters |

| Mercury | Void analysis, interaction mapping |

Advanced Questions

Q. How can intermolecular interactions in crystalline this compound be systematically analyzed?

Answer: Use graph-set analysis to classify hydrogen-bonding motifs:

Q. Example Interaction Table :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H···O | 2.6–3.0 | 140–160 |

| π-π stacking | 3.8–4.2 | N/A |

Q. What computational strategies are suitable for studying electronic properties and bioactivity?

Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-311++G**) and compute frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular Docking : Screen against biological targets (e.g., COX-2) using AutoDock Vina; validate with in vitro assays .

- CCLib : Extract thermodynamic data (e.g., Gibbs free energy of solvation) from Gaussian outputs .

Q. Key Parameters :

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G** | Electronic structure |

| M06-2X | Def2-TZVP | Solvation energy |

Q. How can crystallographic disorder in the chloromethyl group be resolved?

Answer: Disorder arises from rotational flexibility of the –CHCl moiety:

Q. What mechanistic insights exist for the biological activity of chromenone derivatives?

Answer:

- Anticancer Activity : Chromenones inhibit topoisomerase II via intercalation (IC ~10 µM) .

- Antimicrobial Action : Disrupt membrane integrity (e.g., MIC 32 µg/mL against S. aureus) .

- Experimental Design :

- In Vitro Assays : MTT for cytotoxicity; agar diffusion for antimicrobial screening.

- In Silico Tools : Molecular dynamics (GROMACS) to simulate protein-ligand stability .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

- Cross-Validation : Compare solution-state (NMR) and solid-state (X-ray) data.

- Dynamic Effects : Use VT-NMR to assess conformational flexibility in solution .

- Theoretical NMR : Calculate chemical shifts (e.g., GIAO method) for comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.